![molecular formula C19H21NO3 B5529712 N-(3-acetylphenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B5529712.png)
N-(3-acetylphenyl)-2-(2-isopropylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-2-(2-isopropylphenoxy)acetamide involves multiple steps, including the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition. The product is then recrystallized and characterized by elemental analyses and spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure of the compound has been solved using direct methods and refined to a final R-factor of 0.042, indicating a precise determination. It crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds of type N–H⋅⋅⋅O and two intramolecular interactions, highlighting its unique molecular geometry and stability (Sharma et al., 2018).
Chemical Reactions and Properties
Improvements in synthesis methods have been studied, including the technical aspects of reduction, acetylation, and ethylation, leading to enhanced yields and purity of the compound. This demonstrates the versatility and reactivity of the compound in chemical synthesis processes, making it suitable for various applications (Gong Fenga, 2007).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17-9-4-5-10-18(17)23-12-19(22)20-16-8-6-7-15(11-16)14(3)21/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECWYEQMDQJGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide |
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